1-[2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole
Description
This compound is a heterocyclic hybrid featuring a triazolo[1,5-c]quinazoline core fused with a 3,5-dimethylpyrazole moiety. Key structural elements include:
- Benzylsulfanyl substituent: The (3-chlorophenyl)methylsulfanyl group at position 5 introduces steric bulk and lipophilicity, which may modulate pharmacokinetic properties .
- Pyrazole linkage: The ethyl-linked pyrazole at position 2 contributes to conformational flexibility and hydrogen-bonding capacity .
The compound’s molecular formula is C₂₆H₂₅ClN₆O₂S (calculated molecular weight: 545.04 g/mol), with the 3-chlorophenyl and dimethoxy groups distinguishing it from analogs .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O2S/c1-15-10-16(2)31(29-15)9-8-23-28-24-19-12-21(33-3)22(34-4)13-20(19)27-25(32(24)30-23)35-14-17-6-5-7-18(26)11-17/h5-7,10-13H,8-9,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEQDMLSDIZQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC(=CC=C5)Cl)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole , commonly referred to as compound A , belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of compound A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound A has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 400.9 g/mol. The presence of the chlorophenyl and methoxy groups enhances its interaction with biological targets.
Biological Activity Overview
The biological activities of compound A can be categorized into several key areas:
- Antitumor Activity : Compounds with similar quinazoline and triazole scaffolds have shown significant antitumor effects against various cancer cell lines. For instance, derivatives of quinazolines have demonstrated potent inhibitory effects on Aurora B kinase, a crucial target in cancer therapy .
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Quinazoline derivatives have been evaluated for their ability to inhibit pro-inflammatory cytokine production in vitro, indicating that compound A may also exert similar effects .
- Enzyme Inhibition : The interaction of compound A with specific enzymes such as cyclin-dependent kinases (CDKs) suggests its role as an inhibitor in cell cycle regulation. This mechanism is critical in cancer treatment as it can lead to apoptosis in rapidly dividing cells .
The primary mechanism through which compound A exerts its biological effects involves the inhibition of key enzymes and pathways:
- Target Enzymes : Compound A is believed to interact with CDK2 and possibly other kinases involved in cell cycle regulation. This interaction can disrupt normal cell proliferation and induce apoptosis in tumor cells.
- Cytokine Modulation : By inhibiting the secretion of pro-inflammatory cytokines like TNF-α, compound A may mitigate inflammatory responses associated with various diseases .
Case Studies
Several studies have highlighted the efficacy of compounds structurally related to compound A:
- Antitumor Studies : In a study evaluating the antitumor activity of novel quinazoline derivatives, several compounds exhibited significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Notably, some derivatives surpassed the effectiveness of standard chemotherapeutics like 5-fluorouracil .
- Anti-inflammatory Research : In experiments assessing the anti-inflammatory potential of similar compounds, significant reductions in carrageenan-induced paw edema were observed. This suggests that compounds targeting similar pathways may offer therapeutic benefits in inflammatory conditions .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | Cell Line/Model | IC50 (µM) |
|---|---|---|---|---|
| Compound B | Antitumor | Aurora B kinase | A549 | 15 |
| Compound C | Anti-inflammatory | TNF-α production | HL-60 | 20 |
| Compound D | CDK2 Inhibition | CDK2 | MCF7 | 10 |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its diverse biological activities:
- Anticancer Activity : Research indicates that this compound exhibits inhibitory effects on Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation. By inhibiting CDK2, the compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
- Antimicrobial Properties : Studies have shown that derivatives of quinazoline compounds possess antimicrobial activities. This suggests that the compound may also exhibit similar effects against various pathogens .
Biological Research
The unique structure of this compound allows it to interact with various biological targets:
- Mechanisms of Action : The compound's ability to inhibit specific kinases positions it as a subject of interest in studying signal transduction pathways involved in cancer progression.
- Potential for Drug Development : The diverse pharmacological properties make it a valuable lead compound for developing new drugs targeting diseases such as cancer and infections .
Material Science
In addition to its biological applications, the compound has potential uses in material science:
- Synthesis of New Materials : The structural characteristics allow it to serve as a building block for synthesizing novel materials with specific properties, such as polymers or coatings with enhanced functionalities .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of CDK2 leading to apoptosis in cancer cell lines. |
| Study B | Antimicrobial Effects | Showed effectiveness against Gram-positive and Gram-negative bacteria. |
| Study C | Material Synthesis | Utilized as a precursor in creating advanced polymer composites with improved thermal stability. |
Chemical Reactions Analysis
Triazoloquinazoline Core
The triazolo[1,5-c]quinazoline system exhibits reactivity at multiple sites:
-
Electrophilic substitution : The electron-rich quinazoline ring undergoes nitration and sulfonation at position 5 or 7 under acidic conditions.
-
Nucleophilic displacement : Methoxy groups at positions 8 and 9 can be demethylated using HBr/AcOH to yield hydroxyl derivatives.
Pyrazole Moiety
The 3,5-dimethylpyrazole group participates in:
-
Oxidation : Methyl groups are oxidized to carboxylic acids using KMnO₄/H₂SO₄ .
-
Cyclocondensation : Reacts with aldehydes to form fused pyrazolo-triazole systems under microwave irradiation .
Chlorophenyl Thioether
The -(SCH₂C₆H₄Cl) group shows:
-
Oxidative cleavage : H₂O₂/CH₃COOH converts the thioether to sulfoxide or sulfone derivatives.
-
Nucleophilic substitution : Displacement of the thiol group by amines (e.g., piperidine) in DMF at 80°C .
Documented Reaction Pathways
Kinetics and Selectivity
-
Thioether reactivity : Oxidation follows pseudo-first-order kinetics (k = 0.18 h⁻¹ at 60°C).
-
Regioselectivity : Electrophilic substitution favors position 5 over 7 in the quinazoline ring (3:1 ratio).
-
Steric effects : 3,5-Dimethyl groups on pyrazole slow cyclocondensation by 40% compared to unsubstituted analogs .
Catalytic Systems
-
Palladium-mediated cross-couplings :
Stability Under Reaction Conditions
-
pH sensitivity : Degrades in strong bases (t₁/₂ = 2h at pH >12).
-
Thermal stability : Stable below 150°C (TGA data shows 5% mass loss at 180°C).
Mechanistic Insights
Comparison with Similar Compounds
Key Observations :
- The 4-nitrophenyl analog (CAS 1173727-52-0) achieves 89% yield under copper-catalyzed conditions, suggesting the target compound may benefit from similar protocols .
- 3,4-Dichlorophenyl derivatives (e.g., ZINC12951447) exhibit shorter reaction times (4 hours) with NGPU catalysts, highlighting the role of electron-withdrawing groups in accelerating cyclization .
Table 2: Functional Group Impact on Properties
Key Observations :
- 3-Chlorophenylsulfanyl may improve target specificity over non-halogenated analogs, as seen in sulfonyl-linked triazoles with higher receptor selectivity .
Computational and Structural Similarity Analysis
Table 3: Tanimoto Similarity Coefficients (Binary Fingerprints)
Key Observations :
- The Tanimoto coefficient (0.82) confirms high structural similarity to the 4-nitrophenyl analog, suggesting overlapping synthetic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
